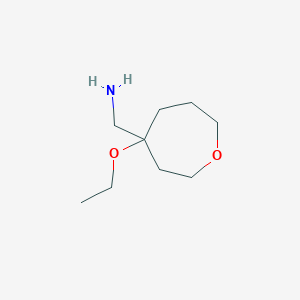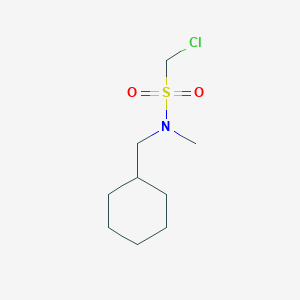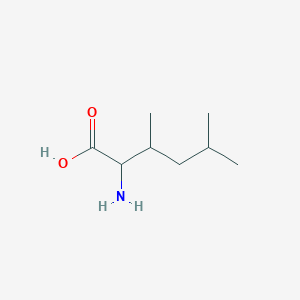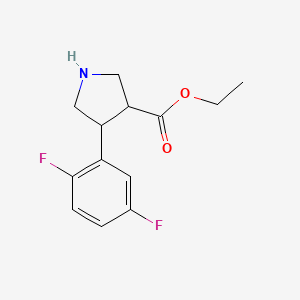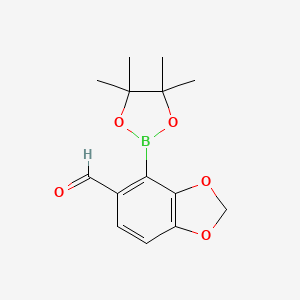![molecular formula C10H13LiN2O4S B13626407 Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S It is a lithium salt derivative of pyridine-3-sulfinate, where the pyridine ring is substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-sulfinate as the core structure.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Lithiation: The protected pyridine-3-sulfinate is then subjected to lithiation using a lithium reagent, such as n-butyllithium, under controlled conditions to form the lithium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate under appropriate conditions.
Substitution: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc protecting group.
Major Products
Oxidation: The major product would be the corresponding sulfonate derivative.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
科学的研究の応用
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate depends on its specific application
Coordination Chemistry: The lithium ion can coordinate with various ligands, influencing the reactivity and stability of the compound.
Enzyme Inhibition: The pyridine-3-sulfinate moiety may interact with enzyme active sites, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate: Sulfinate group at the 2-position.
Uniqueness
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is unique due to the specific positioning of the Boc-protected amino group and the sulfinate group on the pyridine ring
特性
分子式 |
C10H13LiN2O4S |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate |
InChI |
InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChIキー |
OFJSLPJMUZWJMV-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



